3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate
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Overview
Description
3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate is a complex organic compound that features a combination of bromophenoxy, chromenone, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the reaction of the chromenone intermediate with 4-bromophenol under conditions that promote ether formation.
Attachment of the sulfonamide group: This is typically done by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The bromophenoxy and sulfonamide groups are likely to play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl azide
- 4-bromonitrosobenzene
- N-(4-bromophenyl)-4-methylbenzenesulfonamide
- Ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate
Uniqueness
What sets 3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of both bromophenoxy and sulfonamide groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22BrNO7S |
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Molecular Weight |
572.4 g/mol |
IUPAC Name |
[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C26H22BrNO7S/c1-16-3-10-21(11-4-16)36(31,32)28-14-13-24(29)34-20-9-12-22-23(15-20)33-17(2)26(25(22)30)35-19-7-5-18(27)6-8-19/h3-12,15,28H,13-14H2,1-2H3 |
InChI Key |
ZWHVFTIJSBTOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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